N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiazole ring, an imidazole ring, and a bromophenyl group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the thiazole nucleus in the compound may enhance its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . They can affect pathways related to inflammation, bacterial and fungal infections, tumor growth, diabetes, allergies, and more .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring is synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The final step involves coupling the thiazole and imidazole rings through a sulfanyl linkage, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar structure but with a chloroacetamide group instead of an imidazole ring.
2-((1-((4-SUBSTITUTED PHENYL)AMINO)-4,5-DIMETHYL-1H-IMIDAZOL-2-YL)THIO)-N-(6-SUBSTITUTEDBENZO[D]THIAZOL-2-YL)ACETAMIDE: Contains a substituted phenyl group and an imidazole ring.
Uniqueness
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a thiazole ring, an imidazole ring, and a bromophenyl group, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)17-11-27-20(24-17)25-18(26)12-28-19-22-10-16(23-19)13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXABNGWYEGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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